molecular formula C8H4BrF2IN2 B6191475 6-bromo-1-(difluoromethyl)-3-iodo-1H-indazole CAS No. 2680530-90-7

6-bromo-1-(difluoromethyl)-3-iodo-1H-indazole

Cat. No. B6191475
CAS RN: 2680530-90-7
M. Wt: 372.9
InChI Key:
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Description

6-Bromo-1-(difluoromethyl)-3-iodo-1H-indazole (6-Br-DMFI) is an organoiodine compound that has been used in a variety of scientific research applications. It is a versatile compound due to its unique chemical structure, which gives it a wide range of potential applications. In

Scientific Research Applications

6-bromo-1-(difluoromethyl)-3-iodo-1H-indazole has been used in a variety of scientific research applications, including as a fluorescent probe for imaging and as a tool for studying the structure and function of proteins. It has also been used to study the structure and function of enzymes, and to study the effects of drugs on the body.

Mechanism of Action

6-bromo-1-(difluoromethyl)-3-iodo-1H-indazole acts as an inhibitor of several enzymes, including monoamine oxidase, cytochrome P450, and cyclooxygenase. It also acts as an agonist of several G-protein coupled receptors, including serotonin, dopamine, and adrenergic receptors.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of cancer cell lines, and to reduce inflammation. It has also been found to have neuroprotective effects, and to reduce the risk of stroke.

Advantages and Limitations for Lab Experiments

The advantages of using 6-bromo-1-(difluoromethyl)-3-iodo-1H-indazole for lab experiments include its relatively low cost, its wide range of potential applications, and its ability to be synthesized in a variety of ways. The limitations of using this compound for lab experiments include its instability in the presence of light, and the fact that it is a relatively new compound and has not been extensively studied.

Future Directions

The potential future directions for 6-bromo-1-(difluoromethyl)-3-iodo-1H-indazole include further research into its effects on cancer cells, its potential as an anti-inflammatory agent, and its ability to act as a fluorescent probe for imaging. Additionally, further research into its ability to act as an agonist of G-protein coupled receptors and its potential as a tool for studying the structure and function of proteins will be beneficial. Finally, further research into its potential as a neuroprotective agent, and its ability to reduce the risk of stroke, will be beneficial.

Synthesis Methods

6-bromo-1-(difluoromethyl)-3-iodo-1H-indazole can be synthesized in a variety of ways. The most common method is to react 6-bromo-3-iodo-1H-indazole with difluoromethyl bromide in the presence of a base, such as potassium carbonate. The reaction is carried out in a solvent, such as dichloromethane, at a temperature of 0-5°C. The reaction typically yields this compound in high purity.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-1-(difluoromethyl)-3-iodo-1H-indazole involves the introduction of bromine, iodine, and difluoromethyl groups onto an indazole ring.", "Starting Materials": [ "2-cyanophenylhydrazine", "bromine", "iodine", "difluoromethyl bromide", "sodium hydride", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-cyanophenylhydrazine by reacting 2-cyanophenylamine with hydrazine hydrate in ethanol.", "Step 2: Synthesis of 6-bromo-1H-indazole by reacting 2-cyanophenylhydrazine with bromine in acetic acid.", "Step 3: Synthesis of 6-bromo-1-(difluoromethyl)-1H-indazole by reacting 6-bromo-1H-indazole with difluoromethyl bromide and sodium hydride in DMF.", "Step 4: Synthesis of 6-bromo-1-(difluoromethyl)-3-iodo-1H-indazole by reacting 6-bromo-1-(difluoromethyl)-1H-indazole with iodine in acetic acid." ] }

CAS RN

2680530-90-7

Molecular Formula

C8H4BrF2IN2

Molecular Weight

372.9

Purity

95

Origin of Product

United States

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